3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester
Description
3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester is a pyridine derivative characterized by a carboxamide-substituted pyridine core with an ethoxy-dioxobutyl side chain and an ethyl ester group.
Properties
IUPAC Name |
ethyl 3-[(4-ethoxy-4-oxobutanoyl)amino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-3-20-12(18)8-7-11(17)16-10-6-5-9-15-13(10)14(19)21-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOIGKKNHWQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(N=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675885 | |
| Record name | Ethyl 3-(4-ethoxy-4-oxobutanamido)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676596-61-5 | |
| Record name | Ethyl 3-(4-ethoxy-4-oxobutanamido)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-Pyridinecarboxylic Acid Ethyl Ester
The pyridine core is typically synthesized via the Hantzsch pyridine synthesis or condensation of β-keto esters with ammonia. For example, ethyl 3-aminopyridine-2-carboxylate is prepared by cyclizing ethyl acetoacetate with ammonium acetate and a formaldehyde donor under acidic conditions. Alternative routes involve palladium-catalyzed cross-coupling to introduce substituents pre-cyclization.
Amination at Position 3
Direct amination of the pyridine ring is challenging due to electronic deactivation by the ester group. A preferred method involves nucleophilic aromatic substitution (SNAr) using a protected amine. For instance, reacting ethyl 3-chloropyridine-2-carboxylate with benzylamine in the presence of a base like potassium carbonate yields the protected intermediate, which is subsequently deprotected via hydrogenolysis.
Acylation with 4-Ethoxy-1,4-dioxobutyl Chloride
The final step couples the aminated pyridine with 4-ethoxy-1,4-dioxobutyl chloride. This acylation is performed in anhydrous dichloromethane under inert atmosphere, using triethylamine as a base to scavenge HCl. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in amination improves yields by 15–20%. For acylation, DMAP (4-dimethylaminopyridine) accelerates the reaction rate without requiring excess acyl chloride.
Industrial-Scale Production Challenges
Purification and Yield
Crude product purity is often compromised by residual triethylamine hydrochloride. Aqueous workup (e.g., washing with 1M HCl) followed by recrystallization from ethanol/water mixtures achieves >98% purity. Typical yields range from 65–75% for small-scale batches but drop to 50–60% in bulk due to thermal degradation risks.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound serves as a synthetic intermediate for the development of various pharmacologically active substances.
- Case Study : Research indicates that 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester can be utilized in the synthesis of Kenpaullone derivatives, which have shown promise in inhibiting cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
| Compound | Target Activity | Biological Significance |
|---|---|---|
| Kenpaullone Derivatives | CDK Inhibition | Potential anti-cancer agents |
Synthetic Biology
Overview : The compound's structure allows its use as a precursor for synthesizing peptides and modifying proteins.
- Application Method : It can facilitate peptide bond formation or modify amino acid side chains during protein synthesis, enhancing the stability and activity of resultant peptides.
| Application Field | Method of Application | Expected Results |
|---|---|---|
| Proteomics | Peptide synthesis | Enhanced stability of peptides |
Environmental Chemistry
Overview : The compound's environmental impact and safety profile are critical for its commercial applications.
- Research Focus : Investigations into its degradation pathways and toxicity levels are essential to ensure safe usage in industrial applications.
| Study Aspect | Focus Area | Importance |
|---|---|---|
| Environmental Impact | Toxicity assessment | Ensures safety for commercial use |
Pharmacology
Overview : The compound's structural similarities to natural alkaloids suggest potential pharmacological applications.
- Case Study : It may be involved in the synthesis of indole derivatives, which are known for their diverse biological activities, including anti-bacterial and anti-fungal properties.
| Derivative Type | Biological Activity | Potential Use Cases |
|---|---|---|
| Indole Derivatives | Anti-bacterial, Anti-fungal | Pharmaceutical development |
Mechanism of Action
The mechanism of action of 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on compound classes and functional groups:
Structural Analogues and Key Differences
Pyridinecarboxylic Acid Esters: Target Compound: Contains a pyridine ring with a carboxamide-linked ethoxy-dioxobutyl chain and ethyl ester. Analogues: Other pyridinecarboxylic acid esters, such as ethyl nicotinate or isonicotinic acid derivatives, lack the ethoxy-dioxobutylamino moiety. This substituent in the target compound may enhance lipophilicity or alter metabolic stability compared to simpler esters .
Pyrrolo-Pyridazine Derivatives (from ) :
- The compound in the patent, (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester, features a fused bicyclic pyrrolo-pyridazine core with a chlorophenylmethyl group.
- Key Differences :
- The bicyclic system in the patent compound likely confers greater rigidity and distinct electronic properties compared to the monocyclic pyridine in the target compound.
- The chlorophenyl and 2-methylpropyl ester groups in the patent compound may influence solubility and receptor binding differently than the ethoxy-dioxobutyl and ethyl ester groups in the target .
Hypothetical Data Table (Based on General Trends)
Limitations of Available Evidence
The above analysis is extrapolated from structural features and general trends in pyridine and pyrrolo-pyridazine chemistry. Further studies, such as solubility assays, stability tests, or biological activity screens, would be required to validate these hypotheses.
Biological Activity
3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester (CAS Number: 676596-61-5) is a synthetic compound known for its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings related to this compound.
The molecular formula of this compound is , with a molecular weight of approximately 294.30 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.228 g/cm³ |
| Boiling Point | 500.887 °C at 760 mmHg |
| Flash Point | 256.727 °C |
| LogP | 2.18960 |
These properties indicate that the compound is relatively stable under standard conditions and may exhibit lipophilicity, which could influence its biological interactions.
Research indicates that compounds similar to this compound may function through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the pyridine ring suggests potential interactions with biological receptors, while the dioxobutyl moiety may enhance its binding affinity to target sites.
Anticancer Properties
Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds with similar structures have shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest. Research by Kunick et al. (2004) indicates that such compounds may inhibit specific kinases involved in cancer progression, suggesting a mechanism of action that warrants further investigation for this compound.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes critical in metabolic pathways. For example, it may act as an inhibitor of certain proteases or kinases, which play roles in various diseases, including cancer and inflammation. The specific inhibitory activity can vary based on structural modifications and should be investigated in detail through enzyme assays.
Case Studies
Case Study 1: Antitumor Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of pyridinecarboxylic acids exhibited significant cytotoxicity against various cancer cell lines (Kunick et al., 2004). The study highlighted the importance of structural features in enhancing biological activity, suggesting that modifications to the ethoxy and dioxobutyl groups could optimize efficacy.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of similar compounds with protein targets involved in signaling pathways related to cancer progression. The findings indicated that these compounds could effectively disrupt signaling cascades by inhibiting enzyme activity (source not specified). Further research is needed to confirm whether this compound exhibits comparable effects.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step reactions, starting with the functionalization of pyridinecarboxylic acid derivatives. For example, esterification of carboxylic acid groups using ethanol under acidic conditions is common . Characterization should include:
- Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity (e.g., integration ratios for ethoxy and ester groups) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and detect impurities .
- Infrared (IR) Spectroscopy: To identify functional groups like carbonyl (C=O) and amine (N-H) stretches .
Experimental Design Tip: Optimize reaction stoichiometry using fractional factorial designs to minimize side products .
Basic: How can researchers assess the reactivity of the ethoxy and ester groups in this compound?
Answer:
Reactivity studies should focus on hydrolysis and nucleophilic substitution:
- Hydrolysis: Treat with aqueous HCl/NaOH to cleave the ester or ethoxy group, monitoring via thin-layer chromatography (TLC) .
- Nucleophilic Substitution: React with amines or thiols to replace the ethoxy group, using polar aprotic solvents (e.g., DMF) and catalytic bases .
Key Consideration: Control reaction pH and temperature to avoid unintended degradation .
Advanced: How should researchers design experiments to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Answer:
Contradictions may arise from conformational flexibility or solvent effects. Methodological steps include:
- Variable Temperature (VT) NMR: To detect dynamic processes (e.g., rotamers) .
- Computational Modeling: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
- Solvent Screening: Test in deuterated solvents (DMSO-d6, CDCl3) to assess solvent-induced shifts .
Case Study: Similar pyridinecarboxylic esters showed unexpected shifts due to intramolecular hydrogen bonding .
Advanced: What strategies are effective for optimizing reaction yields in multi-step syntheses involving this compound?
Answer:
- Design of Experiments (DoE): Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, catalyst loading) .
- In Situ Monitoring: Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .
- Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .
Example: A related ethyl ester synthesis achieved 85% yield by optimizing reflux time and solvent polarity .
Advanced: How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
Answer:
- Molecular Dynamics (MD) Simulations: Model degradation pathways (e.g., ester hydrolysis) at different pH levels .
- Thermogravimetric Analysis (TGA): Experimentally validate thermal stability predictions .
- pKa Calculations: Use software like MarvinSketch to estimate protonation states affecting reactivity .
Data Integration: Cross-reference computational results with accelerated stability studies (40°C/75% RH for 4 weeks) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What methodologies are recommended for studying the compound’s potential pharmacological interactions?
Answer:
- In Vitro Binding Assays: Screen against target receptors (e.g., kinase enzymes) using fluorescence polarization .
- Metabolic Stability Tests: Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
- Toxicity Profiling: Use zebrafish embryos or HEK293 cells to evaluate acute toxicity .
Note: Structural analogs with pyridinecarboxylic esters showed moderate binding affinity to inflammatory targets .
Advanced: How can researchers address challenges in scaling up synthesis without compromising purity?
Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or HPLC to monitor batch consistency .
- Crystallization Optimization: Use anti-solvent techniques (e.g., water addition) to enhance crystal purity .
- Flow Chemistry: Transition from batch to continuous flow reactors for better temperature and mixing control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
